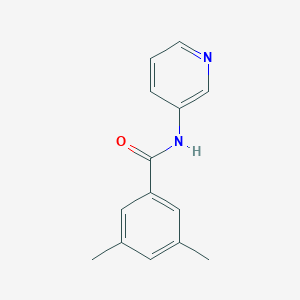![molecular formula C18H17BrN2O2S2 B269867 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In We will also list future directions for research on this compound.
作用機序
The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole involves its interaction with specific proteins or enzymes. The exact mechanism of action may vary depending on the target protein or enzyme. For example, as an inhibitor of protein kinases, this compound may bind to the active site of the enzyme and prevent its activity. As an inhibitor of carbonic anhydrases, this compound may bind to the zinc ion in the active site of the enzyme and prevent its function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Some of these effects include:
1. Inhibition of protein kinases, which may affect cell signaling and regulation.
2. Inhibition of carbonic anhydrases, which may affect acid-base balance and other physiological processes.
3. Inhibition of phosphodiesterases, which may affect cyclic nucleotide signaling.
実験室実験の利点と制限
One advantage of using 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its specificity for certain proteins or enzymes. This compound can be used to selectively inhibit the activity of a particular enzyme or protein, allowing researchers to study its function in more detail. However, one limitation of using this compound is that it may not be suitable for all types of experiments. For example, its effects on cell signaling may be difficult to interpret in complex biological systems.
将来の方向性
There are many future directions for research on 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific proteins or enzymes.
2. Development of new derivatives of this compound with improved selectivity or potency.
3. Investigation of the effects of this compound on complex biological systems, such as whole organisms or tissues.
4. Exploration of the potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases.
Conclusion:
In conclusion, this compound is a compound with a wide range of scientific research applications. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been studied in detail. While this compound has some limitations for lab experiments, it remains a useful tool for investigating various biological processes. There are many future directions for research on this compound, and it is likely to continue to be an important area of investigation in the coming years.
合成法
The synthesis method of 3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-mercapto-6,7-dimethylbenzimidazole with 4-bromobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 238-240°C.
科学的研究の応用
3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. Some of the scientific research applications of this compound include:
1. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids.
2. It has been used as an inhibitor of protein kinases, which are important enzymes involved in cell signaling and regulation.
3. It has been used as an inhibitor of phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides.
4. It has been used as an inhibitor of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance.
特性
分子式 |
C18H17BrN2O2S2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
1-[(4-bromophenyl)sulfonylmethyl]-6,7-dimethyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-11-7-16-17(8-12(11)2)21-14(9-24-18(21)20-16)10-25(22,23)15-5-3-13(19)4-6-15/h3-8,14H,9-10H2,1-2H3 |
InChIキー |
BFCDTNYBVIEHQY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC2=C(C=C1C)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)